4-Methyl-1H-benzotriazole

Catalog No.
S1485847
CAS No.
29878-31-7
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1H-benzotriazole

CAS Number

29878-31-7

Product Name

4-Methyl-1H-benzotriazole

IUPAC Name

4-methyl-2H-benzotriazole

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)

InChI Key

CMGDVUCDZOBDNL-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NNN=C12

Synonyms

4-Methyl-1H-benzotriazole; 7-Methyl-1H-benzotriazole; 4-Methyl-1,2,3-benzotriazole; 4-Methyl-1H-benzo[d][1,2,3]triazole;

Canonical SMILES

CC1=CC=CC2=NNN=C12

Analytical Standard:

4-Methyl-1H-benzotriazole finds application as an analytical standard in scientific research. Studies have employed it to quantify benzotriazoles and benzothiazoles in human urine samples using Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI(+)MS/MS) . This technique allows researchers to detect and measure these compounds present at trace levels in biological samples.

Corrosion Inhibition:

Research has explored the potential of 4-Methyl-1H-benzotriazole as a corrosion inhibitor for various metals. Studies have shown its effectiveness in inhibiting the corrosion of copper, brass, and aluminum in aqueous environments [, ]. The mechanism of this inhibition is yet to be fully elucidated, but it is believed to involve the formation of a protective film on the metal surface.

Other Potential Applications:

Emerging research suggests that 4-Methyl-1H-benzotriazole may possess other potential applications in scientific research, including:

  • Pharmaceutical research: Studies have investigated its potential as an anti-cancer agent and its ability to modulate various biological processes [, ].
  • Material science: Research has explored its use as an additive in lubricants and as a flame retardant.

4-Methyl-1H-benzotriazole is an organic compound characterized by its light brown to beige solid form at room temperature. It possesses a slight odor and is typically available in pellet form. The chemical formula for 4-Methyl-1H-benzotriazole is C7H7N3, and it is also known by several synonyms, including tolyltriazole and methylbenzotriazole. This compound is primarily utilized as a corrosion inhibitor in various applications, including antifreeze and de-icing solutions, engine oils, hydraulic fluids, metalworking fluids, and protective coatings .

The primary mechanism of action relevant to scientific research is its role as a corrosion inhibitor. 4-Methyl-1H-benzotriazole is believed to form a protective film on metal surfaces, preventing the corrosive effects of water and other agents in deicing fluids []. The exact mechanism of film formation and its interaction with the metal surface requires further investigation.

  • Mild skin and eye irritation: Direct contact may cause irritation [].
  • Potential for environmental impact: Due to its water solubility and persistence in the environment, there is ongoing research on its potential ecological effects [].
, particularly in the presence of oxidizing agents or under high temperatures. It has been studied for its degradation pathways, which are influenced by environmental conditions such as temperature and pH levels. For instance, research indicates that the degradation of 4-Methyl-1H-benzotriazole can be accelerated by ozonation processes, leading to the formation of various by-products . The compound's stability under normal conditions makes it suitable for industrial applications, but caution is warranted as heating can produce irritating and toxic gases .

The biological activity of 4-Methyl-1H-benzotriazole has been the subject of investigation due to its potential effects on human health and the environment. While it is considered relatively safe with no significant long-term health effects reported, exposure can lead to irritation of the respiratory tract and gastrointestinal distress if ingested . Additionally, studies have shown that this compound can inhibit organic matter degradation in aquatic environments, raising concerns about its ecological impact .

4-Methyl-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 1H-benzotriazole with methylating agents such as dimethyl sulfate or methyl iodide. The process typically requires controlled conditions to ensure high yields and purity of the final product. Other synthetic routes may involve modifications of existing benzotriazole derivatives to introduce the methyl group at the desired position .

Unique Features4-Methyl-1H-benzotriazoleMethyl group at position 4Corrosion inhibition, UV stabilizationEffective at lower concentrations5-Methyl-1H-benzotriazoleMethyl group at position 5Similar applicationsSlightly different reactivity1H-benzotriazoleNo methyl substitutionsGeneral corrosion inhibitionMore reactive than methylated variantsTolyltriazoleMethyl group on aromatic ringVarious industrial applicationsBroader range of uses

Research has explored the interactions of 4-Methyl-1H-benzotriazole with various substances in both environmental and biological contexts. Notably, studies have shown that this compound can adsorb onto surfaces in aquatic systems, potentially affecting its bioavailability and toxicity . Furthermore, interaction studies highlight its role in inhibiting microbial activity in certain environments, which could have implications for water quality management.

Several compounds share structural similarities with 4-Methyl-1H-benzotriazole. These include:

  • 5-Methyl-1H-benzotriazole: Similar in structure but differs in the position of the methyl group on the benzene ring.
  • 1H-benzotriazole: The parent compound without any methyl substitutions.
  • Tolyltriazole: Another derivative that exhibits similar properties but may vary in efficacy depending on application.

Comparison Table

CompoundStructureKey

Traditional Synthetic Routes

The traditional synthesis of 4-methyl-1H-benzotriazole involves diazotization and cyclization reactions. Key methods include:

Diazotization of o-Toluenediamine Derivatives

A common approach uses 3,4-diaminotoluene as the precursor. Sodium nitrite is introduced under acidic conditions to form a diazonium intermediate, which undergoes intramolecular cyclization to yield the benzotriazole ring. The reaction is typically carried out in aqueous media with sulfuric acid as a catalyst.

Example Reaction Pathway :

  • Dissolution: 3,4-diaminotoluene is dissolved in purified water at 95–105°C.
  • Nitrosation: Sodium nitrite (0.4–0.7 equivalents) is added, followed by sulfuric acid (12–16% w/w) to maintain pH 5–6.
  • Cyclization: The solution is heated to 250–280°C under pressure (5.6–5.8 MPa), leading to ring closure.
  • Purification: Crystallization, dehydration (105–210°C), and distillation (220–240°C) yield the final product.

Yield and Purity: This method achieves 88–99.6% purity and 70–88% yield, depending on reaction conditions .

Nitrosation of o-Phenylenediamine

For unsubstituted benzotriazole derivatives, o-phenylenediamine is treated with sodium nitrite and glacial acetic acid. The methyl group is introduced via methylation or direct synthesis from methylated precursors.

Key Steps :

  • Diazotization: o-Phenylenediamine is dissolved in glacial acetic acid and water, cooled to 5°C, and treated with sodium nitrite.
  • Cyclization: The reaction mixture is heated to 70–80°C, forming a dark green intermediate that converts to orange-red crystals.
  • Purification: Crystallization from benzene and distillation under reduced pressure (2.0 kPa) yields the product.

Yield: ~80% for benzotriazole derivatives; methyl substitution reduces yields slightly due to steric effects .

Modern Innovations in Synthesis

Recent advancements focus on green chemistry and microwave-assisted synthesis to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling shorter reaction times and higher yields. For example:

ParameterConventional HeatingMicrowave-Irradiated
Reaction Time4–6 hours4–20 minutes
Yield65–75%75–85%
Energy EfficiencyLowHigh

Example Protocol :

  • Reactants: Benzotriazole derivatives and chlorinated intermediates.
  • Conditions: 180–300 W microwave power, 80–240°C, 4–20 minutes.
  • Outcome: Complex benzotriazole derivatives (e.g., pyrazine-decorated analogs) are synthesized with 10–20% higher yields compared to conventional methods.

Green Chemistry Approaches

Sustainable methods minimize solvents and hazardous reagents:

  • Solvent-Free Reactions: Use of ionic liquids or catalytic systems to reduce waste.
  • Recycling: Recovery of byproducts (e.g., sodium nitrite residues) for reuse.
  • Catalyst Optimization: Replacement of sulfuric acid with eco-friendly acids (e.g., citric acid) in diazotization steps .

Industrial Scalability and Process Optimization

Industrial production prioritizes cost-effectiveness and purity. Key strategies include:

Process Intensification

  • Continuous Flow Systems: Eliminate batch processing to reduce downtime.
  • Pressure Control: Use high-pressure reactors (5.6–5.8 MPa) to accelerate cyclization .

Purification Techniques

  • Crystallization: Sulfuric acid-induced crystallization at 20–30°C.
  • Distillation: Vacuum distillation at 220–240°C to isolate pure product .
  • Chromatography: Column chromatography (petroleum ether/ethyl acetate) for high-purity applications .

Industrial Yields: >85% purity achievable with optimized protocols .

Persistence and Bioaccumulation in Aquatic Systems

4-Methyl-1H-benzotriazole exhibits variable persistence depending on environmental conditions. In aerobic activated sludge systems, biodegradation studies report a half-life of 8.5 days for this compound, indicating moderate microbial degradation potential under oxic conditions [1]. However, its persistence increases significantly in anaerobic sediments, where degradation half-lives exceed 180 days [4]. Long-term monitoring in the Pawtuxet River (United States) revealed detectable concentrations of structurally analogous benzotriazoles in sediment layers deposited 25 years prior, suggesting negligible degradation in anoxic environments [4].

The compound’s moderate octanol-water partition coefficient (log Kow ≈ 1.7) suggests limited bioaccumulation potential in aquatic organisms [6]. However, its persistence in water columns and sediments creates prolonged exposure risks. Field studies in German rivers detected 4-methyl-1H-benzotriazole at concentrations up to 0.5 μg/L, with bank filtration systems showing only partial removal (residual concentrations: ~100 ng/L after months of subsurface flow) [3]. This environmental ubiquity raises concerns about chronic exposure impacts on aquatic ecosystems, particularly given the compound’s resistance to conventional wastewater treatment processes [1].

Biotransformation Pathways and Degradation Products

Microbial and abiotic pathways drive the transformation of 4-methyl-1H-benzotriazole in aquatic environments. Aerobic biodegradation proceeds primarily through hydroxylation, yielding 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole as major transient products [1]. Advanced oxidation processes (AOPs) using hydroxyl radicals (·OH) exhibit faster degradation kinetics, with second-order rate constants reaching 1.81 × 10^10 M^−1 s^−1 at 298 K [2]. This radical-mediated pathway generates successive oxidation products, including 4-hydroxy-benzotriazoles and ultimately 1,2,3-triazole-4,5-dicarboxylic acid, which demonstrates significantly reduced ecotoxicity compared to the parent compound [2].

Degradation PathwayKey ProductsEnvironmental Detection
Aerobic biodegradation4-hydroxy-1H-benzotriazoleWastewater effluents [1]
·OH radical oxidation1,2,3-triazole-4,5-dicarboxylic acidLaboratory simulations [2]
Sediment-associatedPersistent parent compoundAnaerobic river sediments [4]

Notably, hydroxybenzotriazole derivatives have been detected in wastewater effluents at concentrations comparable to the parent compound, indicating partial degradation during treatment [1]. The environmental stability of these transformation products remains poorly characterized, necessitating further research into their long-term ecological impacts.

Regulatory Mitigation Strategies and Risk Assessment

Current regulatory frameworks address 4-methyl-1H-benzotriazole through a combination of pollution prevention and advanced treatment mandates. The European Union’s REACH regulation classifies structurally similar benzotriazoles as "very persistent" based on weight-of-evidence assessments incorporating biodegradation data, quantitative structure-activity relationships (QSARs), and sediment core analyses [4]. This classification triggers restrictions on industrial discharges and mandates best available treatment technologies.

Ozonation and activated carbon filtration constitute primary mitigation strategies, though their efficacy varies. Ozone doses of 0.5–1.0 mg O3/mg DOC achieve >90% removal of 4-methyl-1H-benzotriazole, while activated carbon exhibits limited adsorption capacity due to the compound’s polar nature [3]. Emerging strategies include enhanced biodegradation via bioaugmentation with specialized microbial consortia, though full-scale implementation remains experimental.

Risk assessments utilize probabilistic models combining monitored environmental concentrations (MECs) with predicted no-effect concentrations (PNECs). For 4-methyl-1H-benzotriazole, PNECs derived from chronic toxicity data for algae (0.1 μg/L) and fish (1.2 μg/L) frequently exceed MECs in surface waters, suggesting current exposure levels pose limited acute risks [3] [4]. However, the lack of long-term ecotoxicity data for transformation products introduces significant uncertainty into these assessments.

XLogP3

1.4

UNII

QKK8999IZA

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 73 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29878-31-7

Wikipedia

4-tolyltriazole

Use Classification

Corrosion inhibitors -> Transformation products

Dates

Modify: 2023-08-15

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